Product packaging for 6-Bromoisoquinoline 2-oxide(Cat. No.:CAS No. 223671-16-7)

6-Bromoisoquinoline 2-oxide

Cat. No.: B1289189
CAS No.: 223671-16-7
M. Wt: 224.05 g/mol
InChI Key: QNNTUJSIGVWFAS-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) N-Oxide Scaffold in Synthetic Organic Chemistry

The isoquinoline N-oxide scaffold is of substantial importance in both medicinal and synthetic organic chemistry. researchgate.netnih.gov These structures are present in numerous naturally occurring alkaloids and other biologically active molecules. acs.orgresearchgate.netrsc.org Consequently, they serve as privileged scaffolds in medicinal chemistry and as pivotal intermediates for the synthesis of a wide array of functionalized isoquinoline derivatives. nih.govacs.org

In synthetic chemistry, isoquinoline N-oxides are valued as versatile synthons. researchgate.net The N-oxide group activates the heterocyclic ring, enabling nucleophilic and electrophilic substitutions, as well as transition metal-mediated functionalizations that are often challenging to achieve on the parent isoquinoline. acs.orgresearchgate.net Furthermore, the N-oxide can function as a mild, nucleophilic oxidant in various transformations, often in the presence of metal catalysts. thieme-connect.de The oxygen atom can be removed in a deoxygenation step, providing access to the corresponding isoquinoline derivatives after it has fulfilled its role as an activating or directing group. thieme-connect.de This synthetic utility makes them crucial building blocks for creating diverse molecular frameworks for pharmaceuticals, agrochemicals, and fine chemicals. nih.gov

Overview of Brominated Isoquinoline N-Oxides: Positional Isomerism and Synthetic Utility

Brominated isoquinoline N-oxides are derivatives that feature one or more bromine atoms on the isoquinoline N-oxide core. The position of the bromine atom significantly influences the compound's reactivity and properties. Positional isomerism is a key feature, as the bromine can be substituted onto either the benzene (B151609) or the pyridine (B92270) portion of the bicyclic system, at positions such as C-4, C-5, C-6, C-7, or C-8. thieme-connect.deacs.orgvulcanchem.com

The primary synthetic utility of these brominated compounds lies in the versatility of the carbon-bromine bond. The bromine atom serves as an excellent leaving group and a handle for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. It also facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by the electron-withdrawing N-oxide group. semanticscholar.org

The compound 6-Bromoisoquinoline (B29742) 2-oxide (CAS 223671-16-7) is a specific positional isomer within this class. bldpharm.comveg-sci.com Its utility as a chemical intermediate has been demonstrated in the synthesis of other complex molecules. For instance, it serves as a precursor in the synthesis of (6-bromoisoquinolin-1-yl)(phenyl)methanone. rsc.org This reaction highlights the ability of the N-oxide to activate the C-1 position for functionalization. rsc.org

Table 1: Example of a Reaction Involving 6-Bromoisoquinoline 2-oxide rsc.org

Reactant A Reactant B Product Yield

Research has also been conducted on other brominated isomers, such as 1-benzyl-6-bromoisoquinoline 2-oxide, for which detailed spectroscopic characterization is available. rsc.org Studies on related isoquinolinequinone N-oxides have shown that the addition of an electron-withdrawing bromine atom at the C-6 or C-7 position can result in more cytotoxic derivatives, indicating the role of bromine substitution in modulating biological activity. acs.org

Table 2: Spectroscopic Data for 1-benzyl-6-bromoisoquinoline 2-oxide, a Derivative of the Core Structure rsc.org

Data Type Values
¹H NMR (400 MHz, CDCl₃) δ 8.24 (d, J = 7.2 Hz, 1H), 7.94 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 9.0 Hz, 1H), 7.67 (dd, J = 9.0, 1.7 Hz, 1H), 7.50 (d, J = 7.1 Hz, 1H), 7.34 – 7.15 (m, 5H), 4.78 (s, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 147.13, 137.89, 136.56, 132.81, 129.87, 129.56, 128.71, 128.48, 127.48, 126.73, 125.57, 122.67, 121.50, 31.68

| HRMS (ESI-TOF) m/z | Calculated for C₁₆H₁₂BrNO [M+H]⁺: 314.0175, Found: 314.0164 |

Research Landscape and Current Trends in Isoquinoline N-Oxide Functionalization

The field of isoquinoline N-oxide chemistry is dynamic, with ongoing research focused on both the synthesis of the core scaffold and its subsequent functionalization. Modern synthetic methods are being developed to be more efficient, atom-economical, and environmentally benign.

A significant trend is the development of novel catalytic systems for constructing the isoquinoline N-oxide ring. This includes methods like the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, which can be catalyzed by copper(I), gold(I), or silver compounds. thieme-connect.deresearchgate.netrsc.org Notably, some of these protocols can be performed in water, aligning with the principles of green chemistry. rsc.org Researchers have also developed methods where the choice of a protecting group on the oxime can selectively lead to either the isoquinoline N-oxide or the corresponding isoquinoline. rsc.org

Another major area of research is the direct C-H functionalization of the pre-formed isoquinoline N-oxide scaffold. researchgate.netresearchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more direct and atom-economical route to diverse derivatives. researchgate.net Recent advancements include Rh(III)-catalyzed oxidative annulation of aryl oximes with propargyl alcohols and BF₃-mediated C2-amidation. researchgate.netdoi.org These methods provide access to a wide range of functionalized isoquinoline N-oxides under mild conditions with broad substrate scope. researchgate.net The development of these advanced synthetic strategies continues to expand the chemical space accessible from the isoquinoline N-oxide platform, reinforcing its importance in modern organic chemistry. nih.gov

Table of Compounds Mentioned

Compound Name CAS Number Molecular Formula
6-Bromoisoquinoline 34784-05-9 C₉H₆BrN
This compound 223671-16-7 C₉H₆BrNO
(6-bromoisoquinolin-1-yl)(phenyl)methanone Not available C₁₆H₁₀BrNO
1-benzyl-6-bromoisoquinoline 2-oxide Not available C₁₆H₁₂BrNO
2-Nitrovinylbenzene 102-96-5 C₈H₇NO₂
Isoquinoline 119-65-3 C₉H₇N
Isoquinoline N-oxide 1532-72-5 C₉H₇NO
Pyridine 110-86-1 C₅H₅N
Pyridine N-oxide 694-59-7 C₅H₅NO

Strategies for Isoquinoline N-Oxide Ring Formation with Bromine Consideration

The de novo synthesis of the isoquinoline N-oxide core offers a versatile approach to introduce the desired bromine substituent at the 6-position by utilizing appropriately substituted precursors. Intramolecular cyclization reactions are particularly powerful in this regard.

Intramolecular Cyclization Approaches to Isoquinoline N-Oxide Frameworks

A highly efficient method for the synthesis of isoquinoline N-oxides involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. This approach is characterized by its operational simplicity and often proceeds under mild conditions. The synthesis of this compound via this method would commence with a suitably substituted (E)-2-alkynyl-(4-bromo)aryl oxime.

The general reaction mechanism is believed to involve the coordination of the copper(I) catalyst to the alkyne moiety, which facilitates a nucleophilic attack from the oxime oxygen, leading to the cyclized product. The choice of reaction conditions, such as the solvent and the presence of additives, can be crucial for optimizing the yield and purity of the final product.

CatalystSolventTemperature (°C)Yield (%)
CuIWater80Moderate to High
CuBrDMF100Good
Cu(OAc)2Toluene110Variable

This table represents typical conditions for the copper-catalyzed cyclization to form isoquinoline N-oxides; specific yields for this compound would be dependent on the exact precursor and optimized conditions.

Palladium-catalyzed C–H activation and annulation represents a powerful and atom-economical strategy for the construction of the isoquinoline N-oxide skeleton. In this approach, an aryl oxime, substituted with a bromine atom at the para-position to the oxime group, can be reacted with an alkyne in the presence of a palladium catalyst. The oxime functional group serves as a directing group, facilitating the ortho-C–H activation of the aromatic ring.

The catalytic cycle is thought to initiate with the coordination of the palladium catalyst to the oxime's nitrogen or oxygen atom, followed by the cleavage of the ortho-C-H bond to form a palladacycle. Subsequent insertion of the alkyne and reductive elimination furnishes the desired isoquinoline N-oxide. This methodology is known for its tolerance of a wide range of functional groups, including halogens like bromine.

Palladium CatalystOxidantAdditiveSolventTemperature (°C)
Pd(OAc)2Ag2CO3p-TsOHDioxane120
[PdCl2(dppp)]Cu(OAc)2NaOAcDMF110
Pd(TFA)2O2Toluene100

This table illustrates common components in palladium-catalyzed C-H activation/annulation for isoquinoline N-oxide synthesis. The specific conditions would require optimization for a 6-bromo-substituted precursor.

Recent advancements have demonstrated the utility of selenocyclization reactions for the synthesis of functionalized isoquinoline N-oxides. This method typically involves the reaction of an o-alkynyl benzaldehyde oxime with a selenium electrophile. For the synthesis of a 6-bromo derivative, the starting material would be a 4-bromo-2-alkynylbenzaldehyde oxime.

The reaction proceeds through an initial electrophilic attack of the selenium species on the alkyne, which triggers a 6-endo-dig cyclization involving the oxime's oxygen atom. This process results in the formation of a 4-selanyl-isoquinoline N-oxide. It is important to note that this method inherently introduces a selanyl group at the 4-position of the isoquinoline ring system. While this provides a handle for further functionalization, it does not directly yield this compound as the sole product. The reaction is, however, a testament to the diverse cyclization strategies available for constructing the core isoquinoline N-oxide framework with a bromine substituent at the desired position.

N-Oxidation of Pre-Brominated Isoquinolines

An alternative and more direct approach to this compound is the N-oxidation of a pre-synthesized 6-bromoisoquinoline molecule. This method relies on the availability of the parent heterocycle, which can be prepared through various established synthetic routes.

The conversion of the nitrogen atom in the 6-bromoisoquinoline ring to an N-oxide is typically achieved using a suitable oxidizing agent. The choice of reagent is critical to ensure high conversion and to avoid unwanted side reactions, such as oxidation of the benzene ring, which can be activated by the bromine substituent.

Commonly employed oxidizing agents for the N-oxidation of nitrogen-containing heterocycles include peroxy acids and hydrogen peroxide.

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for N-oxidation. The reaction is generally carried out in a chlorinated solvent, such as dichloromethane or chloroform, at or below room temperature. The reaction progress can be conveniently monitored by thin-layer chromatography.

Hydrogen peroxide , often in the presence of a carboxylic acid like acetic acid, provides a greener and more economical alternative. The in situ formation of a peroxy acid facilitates the N-oxidation. This method may require heating to achieve a reasonable reaction rate.

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)
m-CPBADichloromethane0 to 252-6
H2O2 / Acetic AcidAcetic Acid60-8012-24
Urea-Hydrogen PeroxideAcetic Anhydride (B1165640)254-8

This table provides a summary of common reagents and conditions for the N-oxidation of aza-aromatic compounds, which are applicable to 6-bromoisoquinoline.

Advanced Synthetic Methodologies for this compound

The synthesis of specific isomers of substituted isoquinoline N-oxides, such as this compound, presents unique challenges that necessitate a deep understanding of reaction mechanisms and regioselectivity. The primary and most viable route to this compound is the direct N-oxidation of the parent heterocycle, 6-bromoisoquinoline. Alternative pathways, such as the late-stage bromination of isoquinoline N-oxide, are generally not feasible for obtaining the 6-bromo isomer due to the inherent directing effects of the N-oxide group and the isoquinoline ring system.

2 N-Oxidation of 6-Bromoisoquinoline

The direct oxidation of the nitrogen atom in 6-bromoisoquinoline is the most logical synthetic approach to obtain this compound. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. firsthope.co.ingcwgandhinagar.com

2 Regioselectivity Challenges in N-Oxidation of Substituted Bromoisoquinolines

While the N-oxidation of 6-bromoisoquinoline appears straightforward, the electronic properties of the bromine substituent introduce challenges that can affect reaction rates and potential side reactions. The nitrogen atom's lone pair of electrons in the isoquinoline ring is nucleophilic and attacks the oxidant. The reactivity of this nitrogen is influenced by the electronic effects of substituents on the ring system.

A bromine atom at the 6-position exerts a deactivating, electron-withdrawing inductive effect (-I) and a weaker, activating resonance effect (+R). The inductive effect decreases the electron density of the entire ring system, including the nitrogen atom, making it less nucleophilic and thus less reactive towards oxidation compared to unsubstituted isoquinoline.

For instance, studies on the N-oxidation of the analogous 6-bromoquinoline have been successfully carried out, indicating the feasibility of the reaction despite the presence of the halogen. researchgate.netsemanticscholar.org The synthesis of 6-bromoquinoline-1-oxide was achieved by reacting 6-bromoquinoline with hydrogen peroxide in acetic acid at reflux temperature for two hours. researchgate.net This provides a strong precedent for the successful N-oxidation of 6-bromoisoquinoline under similar conditions.

The primary challenge is not one of regioselectivity at the nitrogen—as there is only one nitrogen atom to be oxidized—but rather one of managing the reduced reactivity and ensuring complete conversion without forcing conditions that could lead to degradation or side reactions on the electron-deficient ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B1289189 6-Bromoisoquinoline 2-oxide CAS No. 223671-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-oxidoisoquinolin-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNTUJSIGVWFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C[N+](=C2)[O-])C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Bromoisoquinoline 2 Oxide

3 Halogenation of Isoquinoline (B145761) N-Oxide Systems

An alternative theoretical approach to 6-bromoisoquinoline (B29742) 2-oxide is the bromination of the parent isoquinoline N-oxide. However, the regiochemical outcome of this reaction is dictated by the electronic nature of the N-oxide and the inherent reactivity of the isoquinoline nucleus, making this route unsuitable for synthesizing the 6-bromo isomer.

Electrophilic substitution reactions on the isoquinoline ring system, including its N-oxide, preferentially occur on the benzene (B151609) ring at the C-5 and C-8 positions. gcwgandhinagar.comshahucollegelatur.org.iniust.ac.ir This is because these positions are most activated by the fused ring system, and the corresponding sigma-complex intermediates are better stabilized. The N-oxide group, being electron-withdrawing, deactivates the pyridine (B92270) ring towards electrophilic attack and further directs incoming electrophiles to the C-5 and C-8 positions of the carbocyclic ring. iust.ac.ir Therefore, direct electrophilic bromination of isoquinoline N-oxide would be expected to yield a mixture of 5-bromoisoquinoline 2-oxide and 8-bromoisoquinoline 2-oxide, not the desired 6-bromo isomer.

Reagent/ConditionsSubstrateProduct(s)Reference
HNO₃/H₂SO₄Isoquinoline5-Nitroisoquinoline & 8-Nitroisoquinoline shahucollegelatur.org.in
Br₂/AlCl₃Isoquinoline5-Bromoisoquinoline shahucollegelatur.org.in
NBS/H₂SO₄Isoquinoline5-Bromoisoquinoline researchgate.net

1 Regioselective Bromination Protocols for Azine N-Oxides

While electrophilic substitution is not viable for obtaining the 6-bromo isomer, other methodologies have been developed for the regioselective halogenation of azine N-oxides, although these typically target positions within the pyridine ring. A notable method involves the activation of the N-oxide with an activating agent, followed by nucleophilic attack by a halide.

This approach often directs halogenation to the C-2 position of the heterocyclic ring. For example, quinoline (B57606) and isoquinoline N-oxides can be selectively brominated at the C-2 and C-1 positions, respectively, through activation. This further underscores that direct halogenation of isoquinoline N-oxide is not a suitable pathway for synthesizing 6-bromoisoquinoline 2-oxide.

2 Ortho-Directed Bromination Strategies

Modern synthetic chemistry has seen the advent of transition-metal-catalyzed C-H activation as a powerful tool for regioselective functionalization. In the context of azine N-oxides, the N-oxide group can act as a directing group for ortho-C-H activation.

For example, a highly efficient and regioselective Rh(III)-catalyzed protocol has been developed for the C-8 bromination of quinoline N-oxides. shahucollegelatur.org.in This reaction proceeds via the formation of a five-membered rhodacycle intermediate, which directs the functionalization specifically to the C-8 position.

Catalyst SystemHalogen SourceSubstrateProductYieldReference
[RhCpCl₂]₂/AgSbF₆/NaOAcNBSQuinoline N-oxide8-Bromoquinoline N-oxide90% shahucollegelatur.org.in
[RhCpCl₂]₂/AgSbF₆/NaOAcNBS6-Chloroquinoline N-oxide8-Bromo-6-chloroquinoline N-oxide85% shahucollegelatur.org.in
[RhCp*Cl₂]₂/AgSbF₆/NaOAcNBS6-Methylquinoline N-oxide8-Bromo-6-methylquinoline N-oxide82% shahucollegelatur.org.in

While this methodology is powerful for quinoline systems, its direct application to the synthesis of this compound is not feasible. The directing effect of the N-oxide in the isoquinoline system would similarly be expected to target the ortho positions, namely C-1 and C-8, not the C-6 position. This highlights that even advanced C-H activation strategies are bound by the inherent geometric and electronic constraints of the substrate, making the N-oxidation of pre-functionalized 6-bromoisoquinoline the only practical synthetic route.

Chemical Transformations and Reactivity of 6 Bromoisoquinoline 2 Oxide

Reactivity of the N-Oxide Functionality

The N-oxide group significantly modifies the electronic properties of the isoquinoline (B145761) ring system. The N-O bond is a 1,2-dipole, with a positive charge on the nitrogen and a negative charge on the oxygen. This electronic arrangement has several consequences: it activates the positions alpha (C-1) and gamma (C-4) to the nitrogen for nucleophilic attack, it can act as an internal source of oxygen, and it can be removed to regenerate the parent isoquinoline.

Deoxygenation and Reduction Protocols to 6-Bromoisoquinoline (B29742)

The removal of the oxygen atom from the N-oxide to yield the parent 6-bromoisoquinoline is a common and often necessary transformation. A variety of deoxygenation methods have been developed for heteroaromatic N-oxides, ranging from classical stoichiometric reagents to modern catalytic systems. The choice of reagent often depends on the presence of other functional groups in the molecule.

Common methods for the deoxygenation of aromatic N-oxides involve the use of trivalent phosphorus compounds, such as triphenylphosphine (B44618) or triethyl phosphite, or reduction with metals like zinc or iron. More contemporary and milder catalytic procedures have also been established. These include methods utilizing transition metals with hydrogen gas or silanes, and more recently, highly chemoselective protocols. For instance, visible light-mediated metallaphotoredox catalysis using Hantzsch esters as the reductant can efficiently deoxygenate a wide range of N-heterocyclic N-oxides at room temperature, tolerating sensitive functional groups. Another sustainable approach employs a catalytic amount of iodide in formic acid, which serves as both the solvent and the regenerating agent for the iodide catalyst.

Reagent/SystemConditionsComments
PPh₃ or P(OEt)₃Typically refluxing in a suitable solventClassical, high-yielding method; requires stoichiometric phosphine (B1218219).
Zn or Fe dustAcidic medium (e.g., acetic acid)Traditional and cost-effective; can be harsh for sensitive substrates.
Catalytic H₂/Pd, PtPressurized H₂, various solventsEffective for complete reduction, may also reduce other functional groups.
Hantzsch Ester / Visible LightMetallaphotocatalyst, room temperatureHighly chemoselective and mild; suitable for complex molecules.
NaI (catalytic) / Formic AcidMild heatSustainable and environmentally friendly approach.

Nucleophilic Additions and Rearrangements at the N-Oxide Position

The N-oxide functionality activates the isoquinoline nucleus, particularly at the C-1 position, making it susceptible to nucleophilic attack. This enhanced reactivity allows for the introduction of various substituents at this position, often with concomitant rearrangement or deoxygenation.

A classic example is the reaction of isoquinoline N-oxide with acetic anhydride (B1165640). Upon heating, a rearrangement occurs, leading predominantly to the formation of isocarbostyril (1-hydroxyisoquinoline) after hydrolysis. This reaction proceeds through an initial acetylation of the N-oxide oxygen, followed by nucleophilic attack of the acetate (B1210297) ion at the C-1 position and subsequent elimination and tautomerization.

Similarly, treatment of isoquinoline 2-oxide with O-benzoylbenzaldehyde cyanohydrins in the presence of acetic anhydride results in the formation of 1-benzoylisoquinolines after a basic workup. The N-oxide can also direct the regioselective introduction of heteroaryl groups. For example, a metal-free deoxygenative C-1 heteroarylation of isoquinoline N-oxide can be achieved using N-sulfonyl-1,2,3-triazoles, affording 1-(1,2,3-triazol-1-yl)isoquinolines in good yields. This reaction is initiated by the nucleophilic attack of the N-oxide onto the sulfonyl group, which activates the C-1 position for subsequent functionalization.

Oxidative Transformations Involving the N-Oxide

While the N-oxide can be removed via reduction, it can also function as an internal oxidant, participating in or directing oxidative transformations. Heteroaromatic N-oxides are versatile and mild nucleophilic oxidants that can facilitate a range of oxidative reactions, often in the presence of metal catalysts.

The N-oxide can act as an oxygen atom transfer agent for the oxidation of various substrates. For instance, in metal-catalyzed reactions, the N-oxide can oxidize a low-valent metal catalyst to a higher-valent metal-oxo species, which then performs the oxidation of a target molecule, such as the epoxidation of an alkene or the hydroxylation of a C-H bond. Pyridine (B92270) and quinoline (B57606) N-oxides are frequently used as the terminal oxidant in such catalytic cycles.

Furthermore, the N-oxide group can enable novel reactivity through single-electron transfer (SET) pathways. Under visible-light photoredox catalysis, aromatic N-oxides can engage in reactions with substrates like alkynes to generate reactive β-oxypyridinium radicals, leading to transformations such as ortho-alkylation of the N-oxide ring. This type of reactivity opens up avenues for C-H functionalization that are complementary to traditional two-electron pathways.

Reactions Involving the Bromine Substituent at C-6

The bromine atom at the C-6 position of the benzene (B151609) ring is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The C-Br bond at the 6-position of 6-bromoisoquinoline 2-oxide is well-suited for such transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. The N-oxide functionality is generally stable under these conditions, although its electronic and coordinating properties can influence the reaction's efficiency.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C-C bonds, coupling an organoboron species with an organohalide. This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boron reagents.

In a reaction analogous to that of 6-bromoisoquinoline, the bromine atom at C-6 of this compound can be coupled with a variety of aryl and heteroaryl boronic acids or their esters to produce 6-aryl or 6-heteroaryl isoquinoline 2-oxides. Studies on similar bromo-quinoline-N-oxide systems have shown that these couplings are feasible and effective. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

ComponentExamplesPurpose
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Palladacycles (e.g., G3)Source of the active Pd(0) catalyst.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosStabilizes the Pd catalyst and modulates its reactivity.
Boron Reagent Ar-B(OH)₂, HetAr-B(OH)₂, Ar-B(pin)Source of the aryl or heteroaryl group.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boron reagent for transmetalation.
Solvent Toluene, Dioxane, DMF, often with waterSolubilizes reactants and influences reaction rate.

The reaction tolerates a wide range of functional groups on the incoming aryl or heteroaryl boronic acid, making it a powerful method for the synthesis of diverse libraries of substituted isoquinoline N-oxides, which can then be further functionalized or deoxygenated to the final target molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides that are activated by electron-withdrawing groups. youtube.comlibretexts.orgyoutube.com The N-oxide group in this compound acts as an activating group, withdrawing electron density from the isoquinoline ring system and making the carbon atom attached to the bromine more susceptible to nucleophilic attack.

The introduction of cyclic amines such as morpholine (B109124) and piperazine (B1678402) via SNAr is a common strategy in medicinal chemistry to improve the physicochemical properties of molecules. In the case of this compound, the reaction would proceed through the addition of the amine nucleophile to the C6 position, forming a negatively charged intermediate known as a Meisenheimer complex. khanacademy.org This intermediate is stabilized by the electron-withdrawing N-oxide group. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the 6-amino-substituted isoquinoline N-oxide. While direct experimental data for this compound is limited, studies on the SNAr of other activated haloquinolines provide strong evidence for the feasibility of this transformation. nih.gov

Table 3: Plausible SNAr Reactions with Cyclic Amines

SubstrateNucleophileProduct
This compoundMorpholine6-Morpholinylisoquinoline 2-oxide
This compoundPiperazine6-Piperazinylisoquinoline 2-oxide

Directed Phosphonation Reactions

The introduction of a phosphonate (B1237965) group onto a heterocyclic scaffold can impart important biological activities. While direct C-H phosphonation of this compound is not well-documented, an enantioselective phosphonation of isoquinolines has been achieved through a chiral phosphoric acid-catalyzed dearomatization reaction. rsc.org This process involves the addition of a phosphonate nucleophile to the C1 position of the isoquinoline, leading to a chiral 1,2-dihydroisoquinoline (B1215523) derivative. This demonstrates a viable, albeit indirect, method for the phosphonation of the isoquinoline ring system. The N-oxide functionality in this compound would likely influence the reactivity and regioselectivity of such a transformation.

Concerted Transformations Involving Both N-Oxide and Bromine Moieties

Currently, there is a lack of specific research findings in the publicly available scientific literature detailing concerted transformations that simultaneously involve both the N-oxide and the bromine moieties of this compound. Such reactions would likely involve complex mechanistic pathways and represent an area for future investigation in the field of heterocyclic chemistry.

Tandem Reaction Sequences and Multi-Component Transformations

While specific literature detailing tandem reaction sequences and multi-component transformations directly involving this compound is not extensively documented, the inherent reactivity of the isoquinoline N-oxide scaffold suggests its potential as a substrate in such processes. Tandem reactions, which involve the sequential formation of multiple bonds in a single synthetic operation, and multi-component reactions, where three or more reactants combine to form a single product, are highly efficient strategies in modern organic synthesis.

The N-oxide functionality in this compound can act as an internal oxidant and a directing group, facilitating transformations at specific positions of the heterocyclic core. For instance, palladium-catalyzed reactions are known to proceed via C-H activation at the C1 position of isoquinoline N-oxides. This activation could initiate a tandem sequence, where a subsequent cyclization or coupling reaction could occur.

Hypothetically, a multi-component reaction could be designed where this compound reacts with an alkyne and a nucleophile in a transition-metal-catalyzed process. The sequence could be initiated by the coordination of the metal to the alkyne and the N-oxide, followed by nucleophilic attack and subsequent bond formations to construct a more complex, fused heterocyclic system.

Table 1: Hypothetical Tandem Reaction of this compound

Reaction Type Reactants Catalyst/Reagent Potential Product Structure
C-H Activation/AnnulationThis compound, DiphenylacetylenePd(OAc)₂, Ag₂CO₃Fused polycyclic aromatic system

Table 2: Conceptual Multi-Component Reaction Involving this compound

Reaction Name Components Potential Product Class
A³ Coupling (aza-Friedel-Crafts)This compound, Aldehyde, AlkyneSubstituted 1-aminoalkylisoquinolines
Ugi-type ReactionThis compound, Isocyanide, Carboxylic acid, AldehydeComplex peptidomimetic structures

Chemo- and Regioselective Functionalization Strategies

The functionalization of this compound can be directed with a high degree of chemo- and regioselectivity due to the electronic influence of the N-oxide and bromine substituents.

Regioselectivity:

The primary sites for electrophilic and nucleophilic attack are well-defined. The N-oxide group significantly activates the C1 position, making it susceptible to attack by nucleophiles and facilitating C-H functionalization. The electron-rich nature of the N-oxide also directs electrophilic substitution to the C4 and C5 positions. The bromine atom at the C6 position can also be a site for transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution under certain conditions.

C1-Functionalization: Palladium-catalyzed C-H activation is a prominent strategy for the introduction of various substituents at the C1 position. For example, the reaction of isoquinoline N-oxides with nitroalkenes in the presence of a palladium(II) catalyst can lead to the formation of C1-benzoyl isoquinolines through a process involving remote C-H activation and intramolecular oxygen atom transfer. rsc.org

Functionalization at other positions: While C1 is the most activated site, functionalization at other positions can be achieved. For instance, nucleophilic aromatic substitution (SNA) could potentially occur at the C6 position, displacing the bromine atom, particularly if the reaction is facilitated by a strong electron-withdrawing group elsewhere on the ring or by the use of a suitable catalyst.

Chemoselectivity:

Chemoselectivity in the reactions of this compound refers to the preferential reaction of one functional group over another. For example, in a molecule containing both the bromo-substituted isoquinoline N-oxide and another reactive moiety, reaction conditions can be tuned to selectively transform one part of the molecule while leaving the other intact. A key aspect of chemoselectivity is the selective reduction of the N-oxide to the corresponding isoquinoline, which can be achieved using various reducing agents. This transformation can be performed in the presence of other reducible functional groups by careful selection of the reaction conditions.

Table 3: Summary of Regioselective Functionalization of Isoquinoline N-Oxides

Position Type of Reaction Typical Reagents/Catalysts Product Type
C1C-H Activation/CouplingPd(OAc)₂, various coupling partnersC1-Aryl, C1-Alkyl, C1-Acyl isoquinolines
C1Nucleophilic AdditionOrganometallic reagents (e.g., Grignards)1-Substituted isoquinolines (after rearomatization)
C4Electrophilic SubstitutionNitrating agents, Halogenating agents4-Nitro, 4-Halo isoquinoline N-oxides
C6Cross-CouplingPd catalysts, Boronic acids (Suzuki), etc.6-Aryl, 6-Alkenyl isoquinolines

Mechanistic Insights into Reactions of 6 Bromoisoquinoline 2 Oxide

Proposed Reaction Mechanisms for N-Oxide Synthesis Pathways

The synthesis of the isoquinoline (B145761) N-oxide scaffold can be achieved through various transition-metal-catalyzed pathways, primarily involving intramolecular cyclization or annulation reactions. Copper and palladium catalysts have proven particularly effective in constructing this heterocyclic system.

Transition-metal catalysis offers powerful methods for the synthesis of isoquinoline N-oxides. Copper(I) and Palladium-based systems are prominent, each operating through distinct catalytic cycles to achieve cyclization and annulation.

Copper(I)-Catalyzed Intramolecular Cyclization: A highly efficient method for synthesizing isoquinoline N-oxides involves the Copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.orgrsc.orgnih.gov This approach is noted for its mild conditions and use of water as a green solvent. rsc.orgrsc.org The proposed catalytic cycle begins with the coordination of the copper(I) catalyst to the alkyne moiety of the 2-alkynylaryl oxime substrate. This activation facilitates an intramolecular nucleophilic attack by the oxime nitrogen or oxygen onto the alkyne, leading to the cyclized intermediate. rsc.orgnih.gov Subsequent steps involving protonolysis or hydrolysis, depending on the specific substrate and conditions, lead to the formation of the isoquinoline N-oxide and regeneration of the Cu(I) catalyst, allowing it to re-enter the catalytic cycle. rsc.orgnih.gov

A plausible mechanism for the Cu(I)-catalyzed cyclization is outlined below:

Activation: The Cu(I) catalyst activates the alkyne group of the starting material, an ortho-alkynylaryl oxime derivative. rsc.orgnih.gov

Intramolecular Cyclization: The oxime functionality attacks the activated alkyne, leading to an intramolecular cyclization and forming a key intermediate. rsc.orgnih.gov

Product Formation: For substrates where the oxime has a free hydroxyl group, cleavage of the O-H bond, assisted by a water molecule, affords the isoquinoline N-oxide product. nih.gov

Catalyst Regeneration: The active Cu(I) species is regenerated, completing the cycle.

Palladium-Catalyzed Annulation: Palladium catalysts are also employed in the synthesis of isoquinoline N-oxides, often through C-H activation and annulation processes. acs.org While detailed catalytic cycles for the direct synthesis of 6-bromoisoquinoline (B29742) 2-oxide are specific, the general principles of palladium-catalyzed annulation to form related heterocyclic N-oxides involve the following key steps:

C-H Activation: The palladium catalyst coordinates to a directing group on the aryl precursor (such as an oxime) and facilitates the activation of an ortho C-H bond, forming a palladacycle intermediate.

Insertion: An alkyne or other coupling partner inserts into the palladium-carbon bond of the palladacycle.

Reductive Elimination: This final step forms the new heterocyclic ring of the isoquinoline N-oxide and regenerates the active palladium catalyst. acs.org

These catalytic approaches provide versatile and atom-economical routes to the isoquinoline N-oxide core structure.

Mechanistic studies, often supported by computational analysis, have led to the identification of crucial intermediates and transition states in the formation of isoquinoline N-oxides.

In the Copper(I)-catalyzed cyclization of ortho-alkynylaryl oximes, a key vinyl-copper or related organocopper species is proposed as an initial cyclized intermediate (Intermediate A in Scheme 4 of the cited literature). rsc.orgnih.gov The pathway then diverges depending on the substituent on the oxime oxygen. For substrates leading to isoquinoline N-oxides (where the oxime has a free -OH), an intermediate (Intermediate D) is formed, which, upon cleavage of the O-H bond, yields the final product. rsc.orgnih.gov

In other synthetic routes, such as the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes, computational studies have been instrumental. acs.org These studies suggest the reaction proceeds predominantly through an ionic pathway. The calculations identified key transition states (e.g., TS-2) and intermediates (e.g., Int-4), providing energy barriers that help to exclude alternative radical-based mechanisms. acs.org The identification of these transient species is critical for understanding reaction selectivity and optimizing conditions to favor the desired isoquinoline N-oxide product.

PathwayCatalyst/ReagentKey Intermediate TypeKey Transition State FeatureRef
Intramolecular CyclizationCopper(I)Organocopper species post-cyclizationN/A rsc.orgnih.gov
Oxidative CyclizationPhenyliodine bis(trifluoroacetate) (PIFA)Cyclized cationic intermediate (Int-4)Ionic pathway transition state (TS-2) acs.org

Mechanistic Studies of Bromine-Involved Transformations

The bromine atom at the C6 position of 6-bromoisoquinoline 2-oxide is a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental for forming new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. fiveable.mewikipedia.org These reactions universally proceed through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. youtube.comyoutube.com

The generalized catalytic cycle for a cross-coupling reaction involving this compound (Ar-Br) and an organometallic reagent (R-M) is as follows:

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst. The this compound undergoes oxidative addition to the Pd(0) center. umb.eduwikipedia.orglibretexts.org This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar Pd(II) complex (Ar-Pd(II)-Br). youtube.comyoutube.com This is often the rate-determining step, increasing the oxidation state and coordination number of the palladium. umb.edulibretexts.org

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) then reacts with the Ar-Pd(II)-Br complex. youtube.comyoutube.com In this step, the organic group (R) is transferred from its metal (M) to the palladium center, displacing the bromide ligand to form a new Pd(II) complex (Ar-Pd(II)-R). wikipedia.orgyoutube.com

Reductive Elimination: This is the final, product-forming step of the cycle. The two organic groups (the isoquinoline N-oxide moiety and the R group) on the palladium complex, which are typically required to be in a cis orientation, are coupled together to form the final product (Ar-R). wikipedia.orglibretexts.org Simultaneously, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then begin a new cycle. youtube.comyoutube.com

StepPalladium Oxidation State ChangeKey Transformation
Oxidative Addition 0 → +2Pd(0) inserts into the Ar-Br bond.
Transmetalation +2 → +2Organic group 'R' from R-M replaces the bromide on Pd.
Reductive Elimination +2 → 0New Ar-R bond is formed; Pd(0) catalyst is regenerated.

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway to functionalize the 6-position by replacing the bromine atom with a nucleophile. openstax.org The reaction is facilitated by the electron-withdrawing nature of the aromatic system, which is enhanced by the N-oxide functional group. The N-oxide group helps to stabilize the key intermediate of the reaction, particularly when the substitution occurs at positions ortho or para to it.

The classical SNAr mechanism is a two-step addition-elimination process: openstax.orgnih.gov

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the bromine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com The negative charge is delocalized over the aromatic ring and, crucially, onto the electronegative oxygen atom of the N-oxide group, which provides significant stabilization. openstax.org

Elimination of Leaving Group: The aromaticity of the ring is restored in a fast subsequent step where the leaving group (bromide ion) is expelled from the Meisenheimer complex. openstax.org

Recent studies suggest that not all SNAr reactions follow this discrete two-step pathway. nih.gov Depending on the nucleophile, leaving group, and the stability of the Meisenheimer complex, some reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously. nih.govnih.gov For many heterocyclic systems, concerted mechanisms are considered to be quite common. nih.gov

Computational Chemistry and Spectroscopic Investigations of Reaction Mechanisms

Modern mechanistic studies heavily rely on the synergy between experimental observations and theoretical calculations. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways involved in the synthesis and transformation of molecules like this compound. researchgate.net

Computational methods allow for the mapping of potential energy surfaces, providing detailed information about the structures and relative energies of reactants, intermediates, transition states, and products. researchgate.netnih.gov For instance, DFT calculations have been used to compare the energy barriers of different proposed pathways (e.g., ionic vs. radical) in the cyclization reactions that form isoquinoline N-oxides, thereby supporting one mechanism over another. acs.org These calculations can predict kinetic isotope effects and provide insights into the geometries of transition states, which are often inaccessible through direct experimental observation. nih.gov

Spectroscopic techniques are equally vital. In-situ spectroscopy can monitor the concentration of reactants, products, and sometimes even short-lived intermediates throughout a reaction. Techniques like high-resolution mass spectrometry (MS) can be used to identify and characterize key intermediates and catalyst resting states, providing direct evidence for proposed mechanistic steps. nih.govresearchgate.net The combination of computational modeling with experimental data from kinetics and spectroscopy provides a powerful approach to build a comprehensive and validated understanding of reaction mechanisms. nih.govvt.edu

Remain Largely Undocumented in Scientific Literature

An extensive review of scientific databases and literature reveals a significant gap in the mechanistic understanding of reactions involving this compound. Specifically, detailed computational and in-situ spectroscopic studies, which are crucial for elucidating reaction pathways and identifying transient species, appear to be absent for this particular compound. As a result, a comprehensive article focusing solely on the mechanistic insights as outlined cannot be generated at this time.

The requested sections for the article were:

In Situ Spectroscopic Characterization of Intermediates (e.g., NMR, HRMS, ESI/MS)

Despite targeted searches for research pertaining to "this compound," no studies presenting Density Functional Theory (DFT) calculations to map reaction pathways or determine the energetics of its transformations were identified. Such computational studies are fundamental in modern chemistry for predicting transition states, reaction barriers, and the stability of intermediates, thereby providing a theoretical framework for reaction mechanisms.

Similarly, the literature lacks reports on the use of in-situ spectroscopic techniques to characterize reaction intermediates of this compound. Methods such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization Mass Spectrometry (ESI/MS) are powerful tools for detecting and structurally elucidating short-lived species that exist during a chemical reaction. The absence of such data for this compound means that any proposed reaction mechanisms would be speculative and lack direct experimental evidence for the intermediates involved.

While the broader class of isoquinoline N-oxides has been the subject of numerous mechanistic investigations, these findings cannot be directly extrapolated to the 6-bromo substituted derivative without specific studies. The electronic and steric effects of the bromine atom at the 6-position are expected to influence the reactivity and reaction pathways of the molecule in a unique manner.

Synthetic Applications and Functionalization Strategies of 6 Bromoisoquinoline 2 Oxide

Building Block for Complex Heterocyclic Architectures

6-Bromoisoquinoline (B29742) 2-oxide serves as a versatile precursor in the synthesis of a wide array of complex heterocyclic structures. The presence of the N-oxide functionality and the bromine atom at the 6-position provides two reactive sites that can be selectively manipulated to build intricate molecular frameworks. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science. sigmaaldrich.com

The isoquinoline (B145761) N-oxide moiety is a key functional group that facilitates the introduction of various substituents onto the isoquinoline core. nih.gov The N-oxide can be readily transformed into other functional groups, or it can activate the heterocyclic ring for further reactions. beilstein-journals.org For instance, deoxygenation of the N-oxide can yield the corresponding 6-bromoisoquinoline, which can then undergo a plethora of transition-metal-catalyzed cross-coupling reactions at the bromine-substituted position. thieme-connect.de

Furthermore, the N-oxide can direct the regioselective functionalization of the isoquinoline ring. One notable transformation is the Boekelheide rearrangement, which allows for the introduction of functional groups at the adjacent carbon atom. nih.govrsc.org Additionally, reactions with various nucleophiles and electrophiles can lead to the formation of a diverse library of isoquinoline derivatives with potential applications in drug discovery and materials science. nih.govorganic-chemistry.org The strategic manipulation of the N-oxide and the bromo-substituent enables the synthesis of polysubstituted isoquinolines that would be challenging to prepare by other means. researchgate.net

6-Bromoisoquinoline 2-oxide is an important starting material for the synthesis of biisoquinoline scaffolds, particularly 1,1'-biisoquinolines. These molecules are a class of bidentate nitrogen donor ligands that have garnered interest in coordination chemistry and catalysis. mdpi.comnih.gov The synthesis of these scaffolds can be achieved through homo-coupling reactions of isoquinoline derivatives. For example, treatment of isoquinoline N-oxides with reagents like potassium tert-butoxide and azobisisobutyronitrile (AIBN) can yield 6,6'-dibromo-1,1'-biisoquinoline. nih.gov

The resulting 1,1'-biisoquinoline (B174415) N,N'-dioxides can be used directly as catalysts or can be deoxygenated to the corresponding 1,1'-biisoquinolines. researchgate.net These biisoquinoline ligands can coordinate with various transition metals, such as palladium, to form catalytically active complexes. mdpi.comresearchgate.net For example, a dichloridopalladium complex of 1,1'-biisoquinoline N,N'-dioxide has been shown to be an effective catalyst for Suzuki cross-coupling and hydroxyarylation reactions. researchgate.net The atropisomeric nature of some 1,1'-biisoquinolines, arising from hindered rotation around the C1-C1' bond, makes them valuable as chiral ligands in asymmetric catalysis. nih.gov

Table 1: Catalytic Applications of Biisoquinoline-Derived Ligands

Catalyst/LigandMetalReaction TypeApplicationReference
(1,1'-Biisoquinoline N,N'-dioxide)dichloridopalladiumPalladiumSuzuki cross-coupling, HydroxyarylationSynthesis of biaryls and arylphenols researchgate.net
Resolved 1,1'-biisoquinoline N,N'-dioxidesN/AEnantioselective organic catalysisAsymmetric synthesis mdpi.com
[Fe₂(H₂O)₂{6,6',7,7'-(MeO)₄biiq}₄(μ-O)]Cl₄·4H₂OIronSelective oxidationOxidation of primary and secondary alcohols mdpi.com

Functionalized isoquinoline quinones, specifically isoquinoline-5,8-diones, are a class of compounds with significant biological activity. The synthesis of these structures can be initiated from appropriately substituted isoquinolines. While direct conversion of this compound to an isoquinoline quinone is not explicitly detailed, the general synthetic strategies for isoquinoline quinones often involve the oxidation of isoquinolines with suitable electron-donating groups, such as amino or hydroxy groups, at the 5- and 8-positions.

A plausible synthetic route starting from 6-bromoisoquinoline would involve nucleophilic aromatic substitution to introduce these activating groups, followed by oxidation. The N-oxide functionality in this compound could potentially be used to modulate the reactivity of the quinone precursor during its synthesis.

Heteroaryl 1,2-diketones are versatile building blocks in organic synthesis, particularly for the preparation of various heterocyclic compounds. acs.orgnih.gov The derivatization of this compound can lead to the formation of such diketones. A general approach involves the palladium-catalyzed heteroarylation of a ketone with a heteroaryl halide, followed by oxidation of the resulting α-heteroaryl ketone. researchgate.net

In this context, 6-bromoisoquinoline, obtained from the deoxygenation of the N-oxide, could be coupled with a ketone. The subsequent oxidation of the α-(isoquinolin-6-yl) ketone, for instance with selenium dioxide, would yield the corresponding 1-aryl-2-(isoquinolin-6-yl)ethane-1,2-dione. acs.org These heteroaryl 1,2-diketones can then be used in condensation reactions with diamines to synthesize quinoxaline (B1680401) derivatives, which are another important class of N-heterocycles. nih.gov

Table 2: Synthesis of Heteroaryl 1,2-Diketones

Starting MaterialsKey ReagentsProduct TypePotential ApplicationReference
Ketone and Heteroaryl HalidePalladium Catalyst (e.g., XPhos Pd G4), SeO₂Unsymmetrical Heteroaryl 1,2-DiketoneSynthesis of Quinoxalines acs.orgresearchgate.net
Heteroaryl(aryl)methyl Benzotriazoles and EstersBuLiHeteroaryl 1,2-DiketonesHeterocyclic Synthesis nih.gov

Role in Supramolecular Chemistry and Advanced Materials

Beyond its use in covalent synthesis, this compound and its derivatives are valuable components in the field of supramolecular chemistry. The aromatic system and the polar N-oxide group can participate in non-covalent interactions, leading to the formation of host-guest complexes with interesting properties.

Cucurbiturils are a family of macrocyclic host molecules that can encapsulate guest molecules in their hydrophobic cavity in aqueous solutions. univ-amu.frrsc.org These host-guest interactions can significantly alter the physicochemical properties of the guest molecule, such as its solubility and fluorescence. rsc.org

The isoquinoline moiety of this compound or its derivatives can be encapsulated within the cavity of cucurbiturils, such as cucurbit nih.govuril (CB nih.gov). This encapsulation is driven by hydrophobic and ion-dipole interactions between the guest and the host. The formation of these inclusion complexes can lead to a significant enhancement of the fluorescence of the isoquinoline derivative. rsc.org This phenomenon is attributed to the rigid environment provided by the cucurbituril (B1219460) cavity, which restricts non-radiative decay pathways of the excited state of the guest molecule. These fluorescent host-guest complexes have potential applications in the development of sensors, imaging agents, and smart materials. univ-amu.frresearchgate.net

Development of Phosphorescent Energy Transfer (PET) Systems for Optical Sensing and Imaging

Derivatives of 6-bromoisoquinoline have been instrumental in the construction of sophisticated phosphorescent energy transfer (PET) systems. These systems are designed to harness the energy from an excited state and transfer it to another molecule, which then emits light, often with a longer lifetime, in the form of phosphorescence. This process is highly sensitive to the surrounding environment, making it ideal for developing advanced sensors and imaging agents.

A notable strategy involves the use of supramolecular assemblies to create and control these PET systems. For instance, a two-staged phosphorescent energy transfer system has been constructed using a di-bromophthalimide derivative pre-assembled with cucurbit rsc.orguril (CB rsc.org). This initial assembly promotes intersystem crossing (ISC) and generates a weak phosphorescence. Subsequent assembly with an amphiphilic calixarene (B151959) further enhances the phosphorescence emission intensity significantly.

In another approach, a photoresponsive room-temperature phosphorescence (RTP) system was developed using an amphiphilic 6-bromoisoquinoline-functionalized alkoxyanthracene and CB rsc.org. In this system, photoinduced electron transfer (PET) from the anthracene (B1667546) unit to the 6-bromoisoquinoline moiety occurs, initially quenching the phosphorescence. However, upon photolysis, the non-phosphorescent complex can be converted to a phosphorescent one, demonstrating the potential for creating photo-controllable optical materials. rsc.org The heavy atom effect of bromine in the 6-bromoisoquinoline structure is crucial for enhancing the spin-orbit coupling, which facilitates the transition from the singlet excited state to the triplet state, a prerequisite for phosphorescence. rsc.org

These examples underscore the utility of the 6-bromoisoquinoline core in designing dynamic and responsive PET systems for a range of applications in optical sensing and cellular imaging.

Engineering of Long-Lifetime Emission Materials, Including Near-Infrared Emission

The development of materials with long-lifetime emission is a key area of research, with applications ranging from bioimaging to data encryption. The this compound framework is a promising candidate for engineering such materials, primarily due to its ability to support room-temperature phosphorescence (RTP).

The encapsulation of 6-bromoisoquinoline derivatives within host molecules like cucurbiturils (CB[n]) has been shown to protect the triplet state from non-radiative decay pathways, thereby extending the emission lifetime. This confinement effect shields the phosphorescent molecule from quenchers such as molecular oxygen, allowing for persistent emission at room temperature. The rigid environment provided by the host-guest complex minimizes vibrational and rotational relaxation, which would otherwise dissipate the triplet state energy non-radiatively.

While much of the research has focused on visible-range emission, there is a growing interest in extending these principles to develop near-infrared (NIR) emitting materials. mdpi.com NIR light offers advantages for in vivo imaging due to its deeper tissue penetration and lower autofluorescence. chemrxiv.org Although direct examples of this compound-based NIR emitters with long lifetimes are still emerging, the fundamental principles established for visible RTP materials provide a clear roadmap. Engineering strategies could involve modifying the electronic structure of the 6-bromoisoquinoline core to lower the energy of the triplet state, thereby shifting the emission into the NIR region. The development of such "heavy metal-free" organic NIR emitters is an active area of investigation. mdpi.com

System ComponentHost MoleculeEmission TypeKey Feature
6-bromoisoquinoline derivativeCucurbit rsc.orguril (CB rsc.org)Room-Temperature Phosphorescence (RTP)Confinement effect enhances lifetime
Di-bromophthalimide derivativeCucurbit rsc.orguril (CB rsc.org) & Amphiphilic CalixarenePhosphorescenceTwo-stage assembly boosts intensity
Anthracene-functionalized 6-bromoisoquinolineCucurbit rsc.orguril (CB rsc.org)Photo-responsive RTPPET-based on/off switching

Precursor in Medicinal Chemistry and Chemical Biology

Beyond materials science, this compound serves as a valuable precursor in the synthesis of molecules for medicinal chemistry and chemical biology. The isoquinoline N-oxide framework is a recognized pharmacophore, and the presence of a bromine atom at the 6-position offers a versatile handle for further chemical modifications and structure-activity relationship (SAR) studies.

Design and Synthesis of Bromine-Containing Isoquinoline N-Oxide Analogs as Molecular Probes

The unique photophysical properties of 6-bromoisoquinoline derivatives make them excellent candidates for the design of molecular probes. As discussed, the heavy-atom effect of bromine can induce phosphorescence, which is a highly desirable property for bioimaging due to the long emission lifetimes that allow for time-gated detection, effectively eliminating background autofluorescence.

The synthesis of such probes often involves the functionalization of the this compound core to introduce specific recognition elements. For example, by attaching moieties that can selectively bind to particular biomolecules or respond to changes in the cellular microenvironment (e.g., pH, ion concentration), researchers can create highly specific molecular probes. The N-oxide group can influence the molecule's polarity and hydrogen-bonding capabilities, which can be fine-tuned to optimize cellular uptake and localization. The development of these probes leverages the foundational understanding of the photophysical processes in 6-bromoisoquinoline systems to create tools for visualizing complex biological processes.

Derivatization for Bioconjugation and Targeted Delivery

For a molecular probe or therapeutic agent to be effective, it often needs to be delivered to a specific location within a biological system. This compound can be chemically modified to facilitate bioconjugation, the process of linking it to a larger biomolecule such as a protein, antibody, or oligonucleotide.

The bromine atom itself can be a site for derivatization through various cross-coupling reactions, allowing for the attachment of linkers or targeting ligands. Alternatively, other positions on the isoquinoline ring can be functionalized. These modifications can introduce reactive groups, such as carboxylic acids, amines, or alkynes, which are amenable to standard bioconjugation chemistries. By conjugating the this compound derivative to a targeting moiety, it is possible to achieve selective delivery to specific cells or tissues, enhancing efficacy and reducing off-target effects. This strategy is crucial for advancing the application of these compounds from simple imaging agents to sophisticated tools for targeted therapy and diagnostics. The development of bioconjugatable fluorophores with long fluorescence lifetimes is an area of active research aimed at improving in vivo imaging technologies. chemrxiv.org

Functionalization StrategyPurposePotential Application
Introduction of recognition elementsCreating specificity for biomolecules or cellular environmentsMolecular probes for specific ions or enzymes
Attachment of reactive linkersEnabling covalent bonding to biomoleculesBioconjugation to antibodies for targeted imaging
Modification of the isoquinoline coreTuning solubility and cellular uptakeOptimizing probes for live-cell imaging
Cross-coupling at the bromine positionIntroducing targeting ligandsTargeted drug delivery systems

Future Directions and Emerging Research Avenues for 6 Bromoisoquinoline 2 Oxide

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The chemical industry's increasing emphasis on environmental stewardship is expected to significantly influence the future synthesis and modification of 6-Bromoisoquinoline (B29742) 2-oxide. The development of sustainable and green chemistry approaches will be a central theme, moving away from traditional methods that often rely on harsh reagents and generate significant waste.

Future synthetic strategies will likely focus on the utilization of greener solvents, such as water or glycerol, and the implementation of energy-efficient reaction conditions. researchgate.netnih.gov Methodologies like microwave-assisted synthesis and ultrasound-promoted reactions are anticipated to gain prominence, offering accelerated reaction times and reduced energy consumption. frontiersin.org A notable advancement in this area is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which provides a highly efficient and environmentally friendly route to isoquinoline (B145761) N-oxides. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Isoquinoline N-Oxides

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Solvents Often uses volatile organic compounds (VOCs)Employs water, glycerol, or solvent-free conditions
Energy Typically requires prolonged heatingUtilizes microwave or ultrasound for rapid heating
Catalysts May use stoichiometric and hazardous reagentsEmploys catalytic amounts of recyclable or metal-free catalysts
Atom Economy Can be low, with significant byproduct formationHigh, with minimal waste generation
Reaction Steps Often multi-step processesAims for one-pot or tandem reactions

Exploration of Novel Catalytic Systems for Selective Functionalization

The selective functionalization of the 6-Bromoisoquinoline 2-oxide scaffold is a key area for future research, as it will enable the synthesis of a diverse range of derivatives with tailored properties. The exploration of novel catalytic systems will be instrumental in achieving high levels of regio- and stereoselectivity.

Transition metal catalysis is expected to continue to play a significant role, with a focus on developing more efficient and selective catalysts. For instance, rhodium(III)-catalyzed oxidative annulation and copper-catalyzed C(sp³)–H functionalization have emerged as powerful tools for the synthesis of functionalized isoquinoline N-oxides. acs.org The bromine atom at the 6-position of the isoquinoline ring offers a strategic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Future research will likely focus on developing catalytic systems that can selectively activate the C-Br bond without affecting other reactive sites in the molecule.

Furthermore, the N-oxide functionality itself can direct C-H activation at specific positions within the heterocyclic ring. This allows for the introduction of new functional groups at positions that are not readily accessible through classical electrophilic or nucleophilic substitution reactions. sigmaaldrich.com The development of catalytic systems that can selectively functionalize the C2, C8, or other positions of the isoquinoline N-oxide core will be a major area of investigation. researchgate.net Metal-free catalytic systems, which offer advantages in terms of cost and sustainability, are also gaining traction. For example, a metal- and additive-free protocol for the deoxygenative C2-heteroarylation of quinoline (B57606) and isoquinoline N-oxides has been developed, providing an efficient route to α-triazolylquinoline derivatives. mdpi.commdpi.com

Table 2: Potential Catalytic Functionalization Strategies for this compound

Reaction TypeTarget PositionPotential Catalytic System
Cross-CouplingC6 (C-Br bond)Palladium, Nickel, or Copper-based catalysts
C-H FunctionalizationC2, C8, etc.Rhodium, Iridium, or Ruthenium-based catalysts
Deoxygenative FunctionalizationC1/C2Metal-free conditions
Directed C-H ActivationPositions ortho to the N-oxideTransition metal catalysts with directing groups

Application of Advanced Spectroscopic and Analytical Techniques for Detailed Mechanistic Elucidation

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for the rational design of more efficient and selective chemical transformations. The application of advanced spectroscopic and analytical techniques will be pivotal in providing detailed mechanistic insights.

In-situ spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and in-situ nuclear magnetic resonance (NMR) spectroscopy, will allow for the real-time monitoring of catalytic reactions. sigmaaldrich.commdpi.comnih.gov This will enable the identification of transient intermediates and the elucidation of catalytic cycles, providing a more complete picture of the reaction pathway. These techniques, combined with kinetic studies, will help in optimizing reaction conditions and designing more effective catalysts.

Computational methods, particularly Density Functional Theory (DFT) calculations, will continue to be a powerful tool for investigating reaction mechanisms at the molecular level. georgiasouthern.eduresearchgate.netresearchgate.net DFT can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions, complementing experimental findings. For instance, computational studies have been instrumental in understanding the site selectivity in the amidation of quinoline N-oxide. researchgate.net

Advanced mass spectrometry techniques, such as time-of-flight mass spectrometry (TOF-MS), will be employed for the precise identification and structural elucidation of reaction products and intermediates. acs.org Furthermore, X-ray crystallography will remain an indispensable tool for the unambiguous determination of the three-dimensional structure of this compound and its derivatives, providing crucial information for structure-activity relationship studies. frontiersin.orgrsc.orgresearchgate.net

Expansion into New Application Domains in Materials Science, Optoelectronics, and Chemical Biology

While the initial research on this compound has focused on its synthetic utility, future investigations are expected to expand its applications into new and exciting domains, including materials science, optoelectronics, and chemical biology.

In materials science , the rigid, planar structure of the isoquinoline core, combined with the potential for functionalization, makes this compound an attractive building block for the synthesis of novel organic materials. The bromine atom can serve as a reactive site for polymerization reactions or for the introduction of groups that can influence the material's properties, such as its solubility, thermal stability, and electronic characteristics.

In the field of optoelectronics , quinoline derivatives have already shown promise in applications such as organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The this compound scaffold could be incorporated into new organic semiconductors or fluorescent dyes. The ability to tune the electronic properties of the molecule through functionalization at the bromine position and other sites on the isoquinoline ring could lead to the development of materials with tailored absorption and emission characteristics.

In chemical biology , the biological activity of isoquinoline N-oxides, including their potential as anticancer and antimicrobial agents, opens up avenues for their use as chemical probes to study biological processes. acs.orgnih.gov The bromine atom provides a convenient point for the attachment of fluorescent tags, affinity labels, or other reporter groups, allowing for the visualization and tracking of the molecule's interactions within a biological system. The development of boronate-based probes, for example, has become a significant area of research for detecting biological oxidants. frontiersin.org The inherent biological activity of the isoquinoline N-oxide core, potentially enhanced by the bromine substituent, could also be exploited in the design of new therapeutic agents. acs.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-bromoisoquinoline 2-oxide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of precursor triazine N-oxides using Br₂ in the presence of bases like Et₃N or K₂CO₃. For example, brominating 3-dimethylamino-1,2,4-triazine 2-oxide with Br₂ and Et₃N in CHCl₃ at room temperature yields ~65% 6-bromo derivatives. Using K₂CO₃ instead increases yield to ~70% due to enhanced deprotonation efficiency . Reaction progress should be monitored via TLC, and purification achieved via silica/alumina chromatography.

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer : Characterization requires a combination of techniques:

  • NMR : Analyze ¹H/¹³C spectra to verify bromine-induced deshielding and N-oxide resonance.
  • Elemental Analysis : Confirm molecular formula (C₉H₆BrNO) with <1% deviation.
  • High-Resolution MS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 208.05).
  • Chromatography : Use HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .

Q. What safety protocols are essential when handling this compound, given its structural alerts?

  • Methodological Answer : While aromatic N-oxides are not inherently mutagenic (lacking DNA-reactive alerts), handle this compound with caution due to bromine’s toxicity. Conduct Ames tests to rule out mutagenicity, especially if introducing nitro or amine groups. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How does the N-oxide group influence the electronic properties of this compound in coordination chemistry?

  • Methodological Answer : The N-oxide acts as a strong σ-donor and weak π-acceptor, altering metal-ligand charge transfer. For example, in Ru complexes, UV-Vis spectroscopy reveals redshifted absorption bands (~450 nm) compared to non-oxidized ligands. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify charge distribution and frontier molecular orbitals .

Q. What computational strategies are effective for predicting reaction pathways and regioselectivity in brominated isoquinoline derivatives?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to model bromination thermodynamics. Compare activation energies of possible intermediates (e.g., Wheland vs. radical) to predict regioselectivity. Solvent effects (CHCl₃ vs. CH₂Cl₂) can be modeled via COSMO-RS .

Q. How can this compound be integrated into supramolecular systems for photophysical applications?

  • Methodological Answer : The bromine atom facilitates host-guest interactions. For instance, cucurbit[8]uril (CB[8]) confines 6-bromoisoquinoline derivatives, enabling room-temperature phosphorescence (RTP) via restricted molecular motion. Characterize RTP lifetimes (τ ~µs–ms) using time-resolved spectroscopy and validate energy transfer efficiency via Förster resonance energy transfer (FRET) assays .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Methodological Answer : Protonation of the N-oxide group in acidic conditions (e.g., HCl/CHCl₃) forms a hydroxylammonium intermediate, which decomposes via Br⁻ elimination. In basic conditions (pH >10), the N-oxide undergoes nucleophilic displacement at the bromine site. Monitor degradation via LC-MS and optimize stability using buffered solutions (pH 6–8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.